Phenethylamine

概要

説明

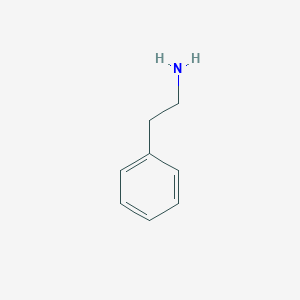

フェネチルアミンは有機化合物であり、天然のモノアミンアルカロイドおよび微量アミンです。ヒトでは中枢神経系刺激薬として作用します。 脳内では、フェネチルアミンはトレースアミン関連受容体1(TAAR1)に結合し、モノアミンニューロンにおける小胞性モノアミン輸送体2(VMAT2)を阻害することで、モノアミン神経伝達の調節を行います 。 チョコレートなどの多くの生物や食品にも含まれており、特に微生物発酵後に見られます .

2. 製法

合成経路および反応条件: フェネチルアミンはいくつかの方法で合成できます。 一般的な方法の1つは、ベンジルシアニドをエタノール中のナトリウムで還元することです 。 別の方法は、フェニルアセトアミドとメチルベンゼンをテトラヒドロフラン溶液中の水素化ホウ素ナトリウムで反応させ、その後加熱および抽出を行うことです .

工業的製造方法: フェネチルアミンの工業的製造は、通常、ベンジルシアニドの触媒的水素化またはフェニルアセトアルデヒドの還元的アミノ化によって行われます .

準備方法

Synthetic Routes and Reaction Conditions: Phenethylamine can be synthesized through several methods. One common method involves the reduction of benzyl cyanide with sodium in ethanol . Another method involves the reaction of phenylacetamide with methylbenzene in a tetrahydrofuran solution of zinc borohydride, followed by heating and extraction .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of benzyl cyanide or the reductive amination of phenylacetaldehyde .

化学反応の分析

反応の種類: フェネチルアミンは、次のようなさまざまな化学反応を起こします。

酸化: フェネチルアミンは、主にモノアミンオキシダーゼの作用によってフェニル酢酸に酸化されることがあります.

還元: より複雑なアミンに還元できます。

置換: フェネチルアミンは、アミノ基が他の官能基に置き換わる置換反応を起こす可能性があります。

一般的な試薬および条件:

酸化: モノアミンオキシダーゼおよびアルデヒドデヒドロゲナーゼは、フェネチルアミンの酸化に関与する一般的な酵素です.

還元: ベンジルシアニドをフェネチルアミンに還元するためには、エタノール中のナトリウムが一般的に使用されます.

置換: 目的の置換に応じて、さまざまな試薬を使用できます。

主な生成物:

酸化: フェニル酢酸.

還元: 複雑なアミン。

置換: さまざまな置換フェネチルアミン。

4. 科学研究への応用

フェネチルアミンは、さまざまな科学研究で幅広く応用されています。

科学的研究の応用

Medicinal Chemistry

Phenethylamine derivatives are increasingly recognized for their therapeutic potential. Research has identified several key applications:

- Ligands for Receptors : PEA and its derivatives act as ligands for various receptors, including adenosine receptors and serotonin receptors. These interactions are crucial for developing drugs targeting conditions such as anxiety, depression, and cardiovascular diseases. For instance, derivatives like N6-(2-phenylethyl)adenosine have shown promise in mediating anti-inflammatory responses through adenosine receptor activation .

- Neurotransmitter Modulation : PEA influences the release of neurotransmitters such as dopamine and norepinephrine, which are vital for mood regulation. Studies indicate that it may enhance mood and cognitive function by increasing catecholamine levels in the brain .

- Potential Antidepressant Effects : Research has suggested that PEA can exhibit antidepressant-like effects in animal models. For example, β-phenylethylamine (β-PEA) has been shown to produce conditioned place preference in mice, indicating its rewarding properties similar to those of traditional antidepressants .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of β-phenylethylamine:

- Biofilm Reduction : A study demonstrated that a solution containing β-PEA significantly reduced biofilm formation by various bacterial pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. This reduction was associated with a 96.3% decrease in ATP content within the biofilm after treatment, suggesting its potential as an antimicrobial agent for catheter-related infections .

- Broad-Spectrum Activity : The compound has shown effectiveness against multiple strains of bacteria, indicating its potential use in developing new antimicrobial therapies .

Psychiatric Applications

This compound's role in mental health is an area of growing interest:

- Psychedelic Research : PEA is structurally related to several psychoactive compounds, including tryptamines and ergolines. Research into its effects on brain networks suggests potential applications in treating anxiety disorders and depression through mechanisms similar to those observed with psychedelics like lysergide .

- Clinical Trials : Ongoing clinical trials are investigating the efficacy of PEA-related compounds in treating generalized anxiety disorder (GAD) and attention deficit hyperactivity disorder (ADHD). Preliminary findings suggest that these compounds may help alleviate symptoms associated with these conditions .

Summary Table of Applications

Case Studies

- Antimicrobial Efficacy Study : A study involved using a catheter flush solution containing β-PEA to combat biofilm formation in silicone tubing. Results showed significant reductions in bacterial viability, suggesting practical applications in clinical settings where catheter use is prevalent .

- Psychiatric Research Trials : Mind Medicine Inc. is conducting Phase 2 trials exploring the effects of PEA-related compounds on GAD and ADHD. Initial results indicate promising efficacy, warranting further investigation into their therapeutic benefits .

作用機序

フェネチルアミンは、トレースアミン関連受容体1(TAAR1)に結合し、モノアミンニューロンにおける小胞性モノアミン輸送体2(VMAT2)を阻害することで作用を発揮します 。 このモノアミン神経伝達の調節は、気分、認知、およびその他の中枢神経系の機能に影響を与えます .

6. 類似化合物の比較

フェネチルアミンは、ドパミン、ノルエピネフリン、エピネフリンなど、モノアミン神経伝達物質でもある他の化合物と構造的に似ています 。 フェネチルアミンは、微量アミンとして作用し、TAAR1に特異的に結合するという点で独特です 。 他の類似の化合物には以下のようなものがあります。

ドパミン: 報酬と快楽のシステムに関与する神経伝達物質。

ノルエピネフリン: 覚醒と注意に関与する神経伝達物質。

フェネチルアミンの独自性は、神経調節物質と神経伝達物質の両方の役割を担っていること、さまざまな食品に含まれていること、および潜在的な治療用途にあることです .

類似化合物との比較

Phenethylamine is structurally similar to other compounds such as dopamine, norepinephrine, and epinephrine, which are also monoamine neurotransmitters . this compound is unique in its ability to act as a trace amine and its specific binding to TAAR1 . Other similar compounds include:

Dopamine: A neurotransmitter involved in reward and pleasure systems.

Norepinephrine: A neurotransmitter involved in arousal and alertness.

This compound’s uniqueness lies in its dual role as a neuromodulator and neurotransmitter, as well as its presence in various foods and its potential therapeutic applications .

生物活性

Phenethylamine (PEA) is a naturally occurring compound that plays a significant role in various biological processes. It is an organic compound derived from the amino acid phenylalanine and is known for its psychoactive properties, as well as its involvement in neurochemical signaling. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, potential therapeutic applications, and implications for human health.

This compound is classified as a monoamine alkaloid and is structurally related to amphetamines. Its basic structure consists of a phenyl ring attached to an ethylamine chain. PEA functions primarily as a neuromodulator, influencing the release and uptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. It has been shown to interact with various receptors in the central nervous system, particularly the serotonin receptors (5-HT2A), which are implicated in mood regulation and cognitive function .

Biological Activities

-

Neuroprotective Effects

- Research indicates that this compound may exhibit neuroprotective properties. A study demonstrated that low doses of PEA extended the lifespan of Drosophila melanogaster (fruit flies) with mutations in the superoxide dismutase-1 gene, suggesting potential antioxidant effects that could mitigate oxidative stress .

-

Impact on Lipid Metabolism

- This compound has been investigated for its effects on lipid metabolism. In animal models, it was found to reduce liver triglyceride levels and improve lipid profiles by modulating hepatic enzyme activity. Specifically, PEA administration decreased levels of methylglyoxal, a toxic byproduct associated with lipid peroxidation, thereby alleviating high-fat diet-induced liver damage .

-

Stress Response Modulation

- In aquatic species such as turbot (Scophthalmus maximus), this compound was identified as a potential pheromone that influences stress responses. Elevated levels of PEA were correlated with increased cortisol and glucose levels, indicating its role in the hypothalamic-pituitary-interrenal (HPI) axis during stress conditions .

-

Psychotropic Effects and Toxicity

- Despite its potential benefits, this compound is also associated with adverse effects when consumed in excess or in combination with other substances. Reports of this compound poisoning highlight symptoms such as anxiety, hallucinations, and cardiovascular complications like tachycardia and hypertension. A retrospective study noted that 93% of patients recovered from this compound-related incidents; however, severe cases were documented, emphasizing the need for caution regarding its recreational use .

Case Studies

-

Case Study 1: Neuroprotection in Drosophila

In an experimental setup involving Drosophila melanogaster, researchers administered varying doses of this compound to assess its impact on lifespan extension and oxidative stress markers. Results indicated that even minimal doses (60 ng/g diet) significantly prolonged lifespan and reduced markers of oxidative damage. -

Case Study 2: this compound Poisoning Incidents

A study analyzing 105 cases of this compound poisoning revealed that most patients were young males who experienced severe psychological symptoms alongside physiological distress. The findings underscored the importance of understanding the risks associated with recreational use of phenethylamines .

Data Tables

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying phenethylamine derivatives in complex matrices (e.g., biological samples)?

- Methodology : Use liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) or gas chromatography-mass spectrometry (GC-MS) for specificity and sensitivity. For isomer differentiation, optimize mobile-phase gradients in ultra-high-performance liquid chromatography (UHPLC) to resolve positional isomers (e.g., 2C-X series) .

- Validation : Follow protocols for recovery rates (e.g., methanol reconstitution yields >90% as per ) and cross-validate with reference standards (e.g., Cayman Chemical’s 71-compound panel) .

Q. How should researchers design synthetic pathways for novel this compound analogs to ensure structural fidelity and reproducibility?

- Experimental Design :

- Prioritize routes with minimal side products (e.g., reductive amination for N-substituted derivatives).

- Validate synthetic intermediates via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) .

- Use batch-specific certificates of analysis (COA) to confirm purity thresholds (>95%) .

Advanced Research Questions

Q. How can conflicting in vitro versus in vivo neuropharmacological data for this compound analogs be reconciled?

- Data Contradiction Analysis :

- Assess bioavailability differences (e.g., blood-brain barrier permeability via logP calculations).

- Cross-reference preclinical models (rodent behavioral assays) with human metabolite profiling (UHPLC-TOF/MS) to identify active vs. inactive metabolites .

- Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What strategies resolve spectral overlap in mass spectrometry when analyzing structurally similar this compound derivatives (e.g., NBOMe vs. 2C-X series)?

- Methodological Approach :

- Use tandem MS (MS/MS) with collision-induced dissociation (CID) to generate unique fragmentation patterns.

- Leverage reference libraries (e.g., SWGDRUG) and retention time indexing for confirmatory analysis .

Q. How can researchers address variability in dopamine receptor binding assays for this compound derivatives?

- Experimental Optimization :

- Standardize cell lines (e.g., HEK293 expressing human D2 receptors) and assay conditions (pH, temperature).

- Apply statistical corrections (e.g., Grubbs’ test) to identify outliers in dose-response curves .

Q. Methodological Frameworks

Q. What ethical and practical considerations apply to human studies on this compound’s cognitive effects?

- Guidelines :

Q. How should structural-activity relationship (SAR) studies for this compound derivatives be structured to maximize translational relevance?

- Design Principles :

Q. Data Interpretation & Reporting

Q. What statistical frameworks are recommended for analyzing dose-dependent neurochemical effects of this compound analogs?

- Analysis Protocol :

Q. How can researchers mitigate false positives in forensic identification of novel this compound derivatives?

- Quality Control :

- Cross-validate findings with orthogonal techniques (e.g., NMR for constitutional isomerism).

- Adhere to SWGDRUG guidelines for forensic reporting .

特性

IUPAC Name |

2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHGXPLMPWCGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

156-28-5 (hydrochloride), 5471-08-9 (sulfate[2:1]), 71750-39-5 (sulfate) | |

| Record name | Phenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5058773 | |

| Record name | Phenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a fishy odor; Absorbs carbon dioxide from the air; [Merck Index] Colorless liquid; [MSDSonline], Solid, Colourless to pale, slightly yellow liquid; Fishy aroma | |

| Record name | 2-Phenylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1579/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

197.5 °C, BP: 197-198 °C: Specific gravity: 0.96 at 15 °C/15 °C, BP: 194.5-195 °C, BP: 204 °C, 194.00 to 195.00 °C. @ 760.00 mm Hg | |

| Record name | Phenethylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04325 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Phenylethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

81 °C (178 °F) - closed cup | |

| Record name | 2-Phenylethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water, Very soluble in ethanol, ether; soluble in carbon tetrachloride, Soluble in alcohol, ether, Freely soluble in alcohol, ether, Soluble in water, ether, Soluble (in ethanol) | |

| Record name | 2-Phenylethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1579/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9640 g/cu cm at 25 °C, 0.961-0.967 | |

| Record name | 2-Phenylethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1579/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.18 (Air = 1) | |

| Record name | 2-Phenylethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.29 [mmHg], 31 Pa /0.23 mm Hg/ at 20 °C | |

| Record name | 2-Phenylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Phenylethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to slightly yellow liquid, Liquid | |

CAS No. |

64-04-0 | |

| Record name | Benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04325 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/327C7L2BXQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

<0 °C | |

| Record name | Phenethylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04325 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Phenylethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。